Benzyl(bis(4-methylphenyl))phenylphosphorane
Description
Properties
CAS No. |
13432-87-6 |
|---|---|
Molecular Formula |
C27H26P+ |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
benzyl-bis(4-methylphenyl)-phenylphosphanium |
InChI |
InChI=1S/C27H26P/c1-22-13-17-26(18-14-22)28(25-11-7-4-8-12-25,21-24-9-5-3-6-10-24)27-19-15-23(2)16-20-27/h3-20H,21H2,1-2H3/q+1 |
InChI Key |
YFALLVTXNLHDIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(bis(4-methylphenyl))phenylphosphorane typically involves the reaction of benzyl chloride with bis(4-methylphenyl)phosphine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
Ph2P(4−MeC6H4)2+PhCH2Cl→Ph2P(4−MeC6H4)2CH2Ph
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Benzyl(bis(4-methylphenyl))phenylphosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Addition: The compound can add to electrophiles, forming new phosphorus-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical nucleophiles include halides, alkoxides, and amines.
Addition: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Addition: New organophosphorus compounds with extended carbon chains.
Scientific Research Applications
Organic Synthesis
Benzyl(bis(4-methylphenyl))phenylphosphorane serves as a crucial reagent in organic synthesis. Its ability to facilitate the formation of complex organic molecules is attributed to its reactivity as a phosphorane. The compound can engage in various reactions, including:
- Substitution Reactions : It participates in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into organic frameworks.
- Catalysis : As a ligand in transition metal catalysis, it enhances the efficiency of numerous organic transformations, including cross-coupling reactions and C–C bond formations.
Coordination Chemistry
The compound's steric bulk and electronic characteristics enable it to interact effectively with metal ions. These interactions are significant for several reasons:
- Metal Complex Formation : this compound can form stable complexes with transition metals, which can modify both the reactivity of the phosphorane and the metal center. This property is exploited in designing catalysts with enhanced activity and selectivity .
- Catalytic Pathways : Research indicates that metal complexes formed with this phosphorane can lead to novel catalytic pathways, potentially improving reaction outcomes in synthetic chemistry.
Emerging studies suggest that this compound may possess biological activity worth exploring:
- Antimicrobial Properties : Preliminary investigations have indicated potential antimicrobial effects, making it a candidate for further research in medicinal chemistry.
- Therapeutic Applications : Ongoing research aims to evaluate its efficacy as a therapeutic agent, particularly in treating infections or diseases where traditional antibiotics may be ineffective.
Mechanism of Action
The mechanism by which Benzyl(bis(4-methylphenyl))phenylphosphorane exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Substituent Effects: 4-Methylphenyl vs. Other Aryl Groups
The inclusion of 4-methylphenyl groups distinguishes this phosphorane from analogs with simpler aryl substituents. For example:
- Bis(4-sulfamoylphenyl) phenylphosphonate (): Replacing 4-methylphenyl with sulfonamide groups enhances hydrogen-bonding capacity, increasing solubility in polar solvents but reducing thermal stability compared to the hydrophobic 4-methylphenyl substituents.
- Bis(4-(methoxycarbonyl)phenyl) phenylphosphate (): Methoxycarbonyl groups introduce electron-withdrawing effects, altering photophysical behavior. In contrast, 4-methylphenyl groups are electron-donating, which may stabilize the phosphorus center and enhance catalytic activity.
Table 1: Substituent Impact on Properties
Central Atom Comparison: Phosphorus vs. Sulfur or Lead
The central atom significantly influences reactivity and stability:
- Bis(4-methylphenyl) sulfide (): A sulfur analog with similar bis(4-methylphenyl) groups. The ¹H NMR signals for its aryl protons (δ 7.22–7.09 ppm) and methyl groups (δ 2.31 ppm) reflect a less deshielded environment compared to phosphorus compounds, which typically exhibit downfield shifts due to higher electronegativity .
- Bis(4-chlorophenyl)-bis(4-methylphenyl)plumbane (): Lead-based analogs demonstrate higher molecular weight and toxicity but lower thermal stability than phosphorus counterparts. Phosphoranes benefit from phosphorus’s moderate electronegativity, enabling versatile ligand exchange without heavy-metal drawbacks .
Table 2: Central Atom Effects
Photophysical and Catalytic Behavior
Phosphorus compounds with aromatic substituents often exhibit unique photophysical properties. Catalytically, the steric bulk of 4-methylphenyl groups may hinder undesired side reactions in cross-coupling processes compared to less hindered analogs.
Biological Activity
Antimicrobial Properties
Recent studies have indicated that Benzyl(bis(4-methylphenyl))phenylphosphorane may possess antimicrobial properties. However, the exact mechanisms and efficacy of these properties are still under investigation.
Neurochemical Effects
While not directly studied, structurally similar N-benzyl-2-phenylethylamine (NBPEA) derivatives have shown significant neurochemical effects in animal models. A study on zebrafish revealed that chronic exposure to NBPEA derivatives led to reduced levels of brain monoamines .
| Monoamine | Effect |
|---|---|
| Norepinephrine | Reduced levels |
| Dopamine | Reduced levels (except for 34H-NBCl) |
| Serotonin | Reduced levels (except for 34H-NBCl) |
These findings suggest that this compound might potentially affect neurotransmitter systems, although direct studies are needed to confirm this hypothesis.
Potential Therapeutic Applications
The compound's unique structure, combining benzyl and 4-methylphenyl groups, confers distinct steric and electronic properties that could be valuable in various chemical reactions and applications. This suggests potential therapeutic applications, although specific studies on this compound are lacking.
Toxicological Considerations
The US EPA's Computational Toxicology and Exposure database (ToxValDB) contains human health-relevant toxicity data for this compound . However, the specific details of these toxicological findings are not provided in the available search results.
Research Limitations and Future Directions
It's important to note that the biological activity of this compound remains largely unexplored. The available information is primarily based on structural similarities and general trends observed in related compounds. Future research should focus on:
- Direct antimicrobial assays to quantify its efficacy against various pathogens.
- Neurochemical studies to determine its effects on neurotransmitter systems.
- In vitro and in vivo toxicity studies to establish its safety profile.
- Structure-activity relationship (SAR) studies to optimize its potential therapeutic properties.
Q & A
Basic: What synthetic methodologies are recommended for preparing Benzyl(bis(4-methylphenyl))phenylphosphorane?
Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, triphenylphosphine and palladium complexes (e.g., dichloro[1,3-bis(diphenylphosphino)propane]palladium) can facilitate the coupling of benzyl halides with bis(4-methylphenyl)phosphine derivatives . Key steps include:
- Reagent Selection: Use anhydrous THF as the solvent and trimethylamine as a base to deprotonate intermediates.
- Purification: Silica gel column chromatography with gradients of DCM/MeOH (e.g., 4% MeOH) effectively isolates the product .
Basic: What characterization techniques are critical for confirming the structure of this phosphorane?
Methodological Answer:
- NMR Spectroscopy: Compare H and C NMR shifts with structurally analogous compounds. For bis(4-methylphenyl) derivatives, expect aromatic proton signals at δ ~7.09–7.22 ppm and methyl groups at δ ~2.31 ppm .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) should match the exact mass (e.g., calculated for C21H16O3: 316.110 Da) .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Computational Validation: Use software like ACD/Labs Percepta to predict H/C NMR shifts and compare experimental vs. theoretical data .
- X-ray Crystallography: For crystalline derivatives, resolve ambiguities via single-crystal diffraction, as demonstrated for benzoylphenyl esters .
Advanced: How can reaction yields be optimized for sterically hindered derivatives?
Methodological Answer:
- Ligand Screening: Test bulky ligands (e.g., triphenylphosphine) to stabilize intermediates in palladium-catalyzed reactions .
- Temperature Control: Lower reaction temperatures (e.g., 0–25°C) reduce side reactions in highly substituted systems .
Advanced: How do substituents on the benzyl or aryl groups influence electronic properties?
Methodological Answer:
- Electron-Withdrawing/Donating Groups: Use Hammett constants (σ) to predict effects on reactivity. For example, 4-methyl groups (σ ~ -0.17) enhance electron density, altering nucleophilicity .
- Spectroscopic Probes: UV-Vis spectroscopy can track charge-transfer transitions in substituted phosphoranes .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods due to potential toxicity (similar to bis(4-methylphenyl) phosphate derivatives) .
- Storage: Store in airtight containers at -20°C to prevent hydrolysis or oxidation .
Advanced: How can computational modeling guide the design of derivatives with tailored reactivity?
Methodological Answer:
- DFT Calculations: Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Solvent Effects: Simulate solvation models (e.g., COSMO-RS) to optimize reaction conditions for polar aprotic solvents .
Advanced: What strategies mitigate purification challenges for hydrophilic byproducts?
Methodological Answer:
- Ion-Exchange Chromatography: Separate charged impurities using Dowex resins .
- Recrystallization: Use ethyl acetate/hexane mixtures to isolate pure phosphorane crystals .
Basic: How can researchers validate the purity of the synthesized compound?
Methodological Answer:
- HPLC Analysis: Use a C18 column with UV detection (λ = 254 nm) and compare retention times to standards .
- Elemental Analysis: Confirm C/H/N ratios within ±0.4% of theoretical values .
Advanced: What biological assays are suitable for evaluating phosphorane derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
